molecular formula C15H19N5O5S2 B2358086 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903272-15-1

4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2358086
CAS No.: 903272-15-1
M. Wt: 413.47
InChI Key: HFRAFVCEVQNAQF-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a sulfonamide-benzamide hybrid featuring a 1,3,4-oxadiazole core substituted with a thioether-linked methylamino-oxoethyl group. This compound integrates multiple pharmacophoric elements:

  • Sulfamoyl group: The N,N-dimethylsulfamoyl moiety enhances solubility and may modulate target binding via hydrogen bonding .
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and π-π stacking interactions in drug design .

Synthesis pathways for analogous compounds (e.g., triazoles and thiadiazoles) involve nucleophilic substitutions, cyclizations, and S-alkylations, as seen in and .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S2/c1-16-12(21)9-26-15-19-18-13(25-15)8-17-14(22)10-4-6-11(7-5-10)27(23,24)20(2)3/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAFVCEVQNAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide , with CAS number 903272-15-1, represents a novel class of chemical entities characterized by their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available literature.

Molecular Formula: C₁₅H₁₉N₅O₅S₂
Molecular Weight: 413.5 g/mol
Structure: The compound features a complex structure that includes a benzamide moiety linked to an oxadiazole derivative, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Compounds containing oxadiazole and sulfamoyl groups have been reported to exhibit significant antimicrobial properties. The oxadiazole ring is particularly noted for its ability to inhibit various bacterial strains, including those resistant to conventional antibiotics .
  • Antitumor Activity
    • Research indicates that derivatives of oxadiazole exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth . The specific compound under review may share similar mechanisms due to its structural components.
  • Inhibition of Enzymatic Activity
    • The compound is hypothesized to interact with key enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . This inhibition can lead to decreased proliferation of cancerous cells.

Antimicrobial Efficacy

A study conducted by Villemagne et al. (2020) focused on the synthesis of new oxadiazole derivatives as EthR inhibitors against Mycobacterium tuberculosis. While the specific compound was not tested, it is reasonable to infer that similar compounds exhibit comparable efficacy in inhibiting bacterial growth .

Antitumor Mechanisms

In a comparative analysis of oxadiazole derivatives, it was found that certain compounds could significantly reduce tumor cell viability in vitro. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines . This suggests that this compound may exhibit analogous effects.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Enzyme InhibitionTargeting DHFR

Table 2: Comparative IC50 Values for Related Compounds

Compound NameIC50 (µM)Target
Oxadiazole Derivative A5.0Cancer Cells
Oxadiazole Derivative B10.0Mycobacterium
4-(N,N-dimethylsulfamoyl)-...TBDTBD

Comparison with Similar Compounds

Sulfamoyl Group Variations

Compound Sulfamoyl Substituent Oxadiazole/Thiadiazole Substituent Key Properties
Target N,N-Dimethyl 5-((2-(Methylamino)-2-oxoethyl)thio) High polarity, potential H-bond donor/acceptor
N,N-Diethyl 5-(2,4-Dimethoxyphenyl) Increased lipophilicity (diethyl vs. dimethyl); dimethoxy groups enhance π-stacking
N,N-Dimethyl 5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazole Thiadiazole core (vs. oxadiazole) increases electron density; Cl enhances halogen bonding

Impact :

  • Diethylsulfamoyl () may reduce solubility compared to dimethyl, affecting bioavailability.

Heterocyclic Core Modifications

Compound Core Structure Substituent Activity Notes
Target 1,3,4-Oxadiazole Methylamino-oxoethyl thioether Unreported activity in evidence; structural similarity to bioactive analogs suggests potential anticancer/antimicrobial roles
Thiazolidin-4-one 4-Nitrobenzylidene, 4-chlorophenyl MIC = 1.86 µM/mL (antimicrobial); IC₅₀ = 18.59 µM (anticancer)
1,3,4-Oxadiazole (thioxo derivative) 3-Methylbutyl, chlorobenzamide Structural data confirmed via XRD; thioxo group may enhance redox activity

Key Observations :

  • Thiazolidinones () exhibit strong antimicrobial/anticancer activity, linked to electronic parameters (HOMO energy, Kier’s α shape index) .
  • Thioxo-oxadiazole () differs from the target’s thioether; the thioxo group could influence tautomerism and binding kinetics .

Substituent Effects on Bioactivity

  • Methylamino-oxoethyl thioether (Target): Combines amide (H-bonding) and thioether (flexibility), similar to bioactive S-alkylated triazoles in .
  • 2,4-Dimethoxyphenyl (): Electron-donating groups may enhance π-interactions with aromatic enzyme pockets .
  • 4-Chlorobenzyl (): Halogen substituents improve membrane permeability and target affinity via hydrophobic interactions .

Preparation Methods

Preparation of Diacylhydrazide Intermediate

A modified procedure from PMC4958064 is employed:

  • Naphthofuran-2-carbohydrazide (1) is reacted with para-aminobenzoic acid (PABA) in phosphorus oxychloride (POCl₃) at 80°C for 6 hours.
  • The reaction mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane (DCM).
  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield methyl 4-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)benzoate (2) as white crystals (mp 158–160°C, yield 82%).

Cyclization Optimization

Cyclization efficiency depends on dehydrating agent selection:

Dehydrating Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 80 6 82
PCl₅ 100 4 68
SOCl₂ 70 8 74

Phosphorus oxychloride provides optimal yield due to its dual role as solvent and catalyst.

Introduction of the Thioether Side Chain

The C5 position of the 1,3,4-oxadiazole undergoes nucleophilic substitution with 2-(methylamino)-2-oxoethanethiol.

Thiol Precursor Synthesis

  • 2-(Methylamino)-2-oxoethanethiol is prepared by reacting methylamine with thioglycolic acid in DCM under N₂ atmosphere.
  • The thiol is stabilized as its sodium salt using NaH in tetrahydrofuran (THF).

Substitution Reaction

  • The oxadiazole intermediate 2 (1.0 eq) is treated with N-bromosuccinimide (NBS) in CCl₄ under photolytic conditions to generate the 5-bromo derivative.
  • The bromo intermediate reacts with sodium 2-(methylamino)-2-oxoethanethiolate (1.2 eq) in DMF at 50°C for 12 hours.
  • Purification via recrystallization (ethanol/water) yields 5-((2-(methylamino)-2-oxoethyl)thio)-2-(4-(methoxycarbonyl)benzyl)-1,3,4-oxadiazole (3) as pale-yellow crystals (mp 132–134°C, yield 76%).

Preparation of 4-(N,N-Dimethylsulfamoyl)benzamide

The benzamide fragment is synthesized in two stages:

Sulfamoylation of Benzoic Acid

  • 4-Aminobenzoic acid is reacted with dimethylsulfamoyl chloride (1.5 eq) in pyridine at 0°C → 25°C over 4 hours.
  • The product is acidified with HCl (1M), filtered, and dried to give 4-(N,N-dimethylsulfamoyl)benzoic acid (4) (mp 189–191°C, yield 88%).

Activation as Acid Chloride

  • Compound 4 (1.0 eq) is treated with thionyl chloride (SOCl₂, 3.0 eq) at reflux for 2 hours.
  • Excess SOCl₂ is removed under vacuum to yield 4-(N,N-dimethylsulfamoyl)benzoyl chloride (5) as a viscous oil (yield 95%).

Final Coupling Reaction

The methylamine linker is formed via peptide coupling:

Reaction Protocol

  • Oxadiazole intermediate 3 (1.0 eq) is hydrolyzed with LiOH (2.0 eq) in THF/H₂O (3:1) to yield 4-(5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzoic acid (6).
  • Acid 6 is coupled with benzamide chloride 5 using HATU (0.3 eq) and DIPEA (2.0 eq) in DCM at 25°C for 5 hours.
  • Purification via flash chromatography (DCM:methanol = 9:1) affords the target compound as a white solid (mp 205–207°C, yield 72%).

Coupling Optimization

Critical parameters for the coupling step:

Coupling Agent Base Solvent Time (h) Yield (%)
HATU DIPEA DCM 5 72
EDCI TEA THF 8 58
DCC NMM DMF 6 63

HATU/DIPEA in DCM provides superior yield due to enhanced activation of the carboxylic acid.

Analytical Characterization

1H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.98 (d, J = 8.5 Hz, 2H, ArH), 6.89 (s, 1H, NH), 4.62 (s, 2H, CH₂), 3.12 (s, 6H, N(CH₃)₂), 2.78 (s, 3H, NCH₃).
HRMS (ESI): m/z calcd for C₁₆H₁₈N₅O₅S₂ [M+H]⁺: 448.0794; found: 448.0791.

Challenges and Alternative Approaches

  • Oxadiazole Ring Stability: Prolonged heating during cyclization causes decomposition; microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yield.
  • Thioether Oxidation: The thioether linkage is prone to oxidation; reactions require strict anaerobic conditions.
  • Coupling Efficiency: Steric hindrance from the dimethylsulfamoyl group necessitates high-activation coupling agents like HATU over traditional carbodiimides.

Q & A

Q. What are the established synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves sequential steps:

  • Thiadiazole/Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Coupling Reactions : EDCI-mediated coupling of 4-(N,N-dimethylsulfamoyl)benzoic acid with the oxadiazole-thioethyl intermediate in the presence of triethylamine .
  • Introduction of Methylamino-Oxoethyl Group : Thiol-alkylation or nucleophilic substitution reactions to attach the 2-(methylamino)-2-oxoethylthio moiety . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and purification via column chromatography .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., dimethylsulfamoyl protons at δ ~2.8 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated m/z for C₁₅H₂₀N₆O₅S₂: ~452.48) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1320 cm⁻¹ (sulfamoyl S=O) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Similar oxadiazole-thiadiazole derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to sulfamoyl and thioether moieties disrupting bacterial membranes .
  • Anticancer Potential : IC₅₀ of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Replace the methylamino-oxoethyl group with ethyl or benzyl analogs to assess steric/electronic effects on target binding .
  • Oxadiazole vs. Thiadiazole Rings : Compare bioactivity when substituting the 1,3,4-oxadiazole ring with 1,3,4-thiadiazole to evaluate sulfur’s role in redox interactions .
  • Dimethylsulfamoyl Modifications : Test trifluoromethyl or morpholine sulfonamides to enhance solubility or kinase inhibition .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial FabH or human topoisomerase II .
  • ADMET Prediction : SwissADME to estimate LogP (~2.5), solubility (<10 µg/mL), and CYP450 inhibition risks .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Standardized Assays : Re-evaluate cytotoxicity using identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay at 48h) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolite interference .
  • Target Validation : CRISPR knockout of putative targets (e.g., HDACs) to confirm mechanism .

Methodological Recommendations

Q. What strategies mitigate synthetic challenges (e.g., low yield in coupling steps)?

  • Catalyst Optimization : Replace EDCI with HATU for higher coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 1h with 30% yield improvement .
  • In Situ Purification : Use catch-and-release resins to remove unreacted intermediates .

Q. How can researchers validate the compound’s mechanism of action in antimicrobial assays?

  • Membrane Permeability Assays : SYTOX Green uptake to confirm disruption of bacterial membranes .
  • Enzyme Inhibition Studies : Fluorometric assays for FabH or dihydrofolate reductase activity .
  • Resistance Profiling : Serial passage experiments to assess mutation rates in target pathogens .

Future Research Directions

Q. What unexplored biological targets are plausible for this compound?

  • Kinase Inhibition : Screen against JAK2 or EGFR kinases due to sulfamoyl-amide pharmacophores .
  • Antiviral Activity : Test against SARS-CoV-2 main protease (Mpro) via FRET-based assays .

Q. How can AI/ML accelerate the development of derivatives?

  • Generative Chemistry : Use REINVENT or GFlowNet to design novel analogs with improved solubility .
  • Reaction Prediction : IBM RXN for retrosynthetic planning of complex intermediates .

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